![molecular formula C27H33NO6 B15339830 [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule featuring multiple ring structures and functional groups. Its intricate design can potentially endow it with unique chemical and biological properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis processes, often starting with commercially available starting materials. Common steps may include:
Formation of the Tetracyclic Core: Utilizing cyclization reactions to form the complex ring system.
Methoxylation and Methylation: Introducing methoxy and methyl groups under specific conditions using reagents like methanol and methyl iodide.
Formation of the Oxabicycloheptane: Achieved through reactions such as Diels-Alder, followed by functional group transformations.
Industrial Production Methods
For large-scale production, optimizing reaction conditions to improve yield and purity is critical. Techniques like flow chemistry, where reactions are conducted in continuous flow reactors, can enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can reduce double bonds or certain functional groups, using reagents like hydrogen gas with metal catalysts.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide.
Major Products
Products will vary based on the reaction type, ranging from simple ketones and alcohols to more complex rearranged structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, the compound is utilized as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals and agrochemicals.
Biology
The compound's structure may allow it to interact with biological macromolecules, such as proteins or DNA, suggesting potential use as a biochemical probe or drug candidate.
Medicine
In medicinal chemistry, the compound could be investigated for therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry
Due to its stability and reactivity, it could be used in materials science, for creating novel polymers or as a catalyst in industrial processes.
Wirkmechanismus
When compared with structurally related compounds, [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique ring structures and functional groups.
Vergleich Mit ähnlichen Verbindungen
Compounds with similar tetracyclic cores.
Methoxylated bicyclo[2.2.1]heptane derivatives.
Methyl-substituted azatricycles.
Each of these structural analogs may exhibit varying reactivity and biological activity profiles, providing a rich area for comparative studies.
There you have it! The realm of complex organic compounds is as intricate as it is fascinating. What part of this interests you most?
Eigenschaften
Molekularformel |
C27H33NO6 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25?,26-,27?/m0/s1 |
InChI-Schlüssel |
NEOVZHCREOELKA-UQTLHVISSA-N |
Isomerische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |
Kanonische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


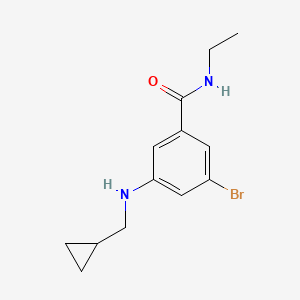

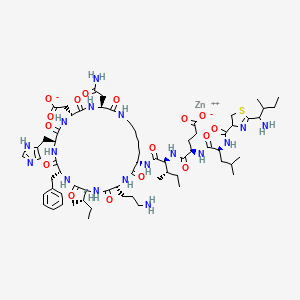
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
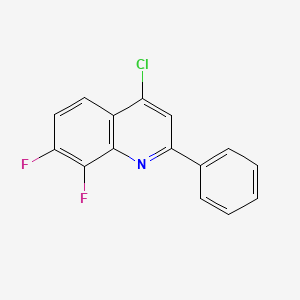

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
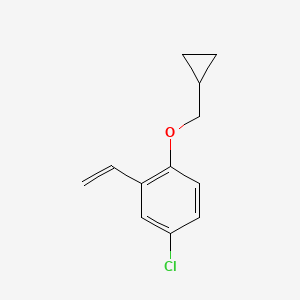
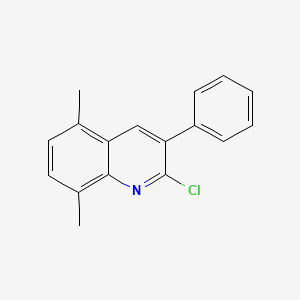
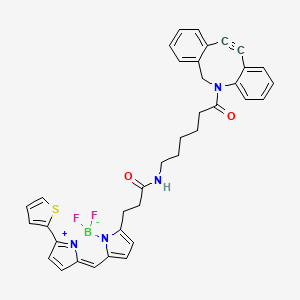

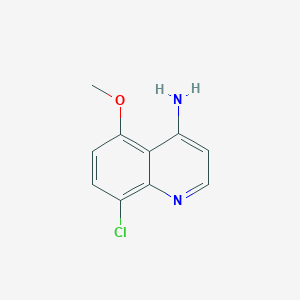
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)

